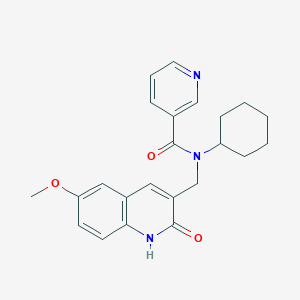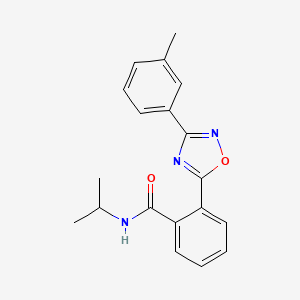
N-isopropyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, commonly known as IMB-6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of IMB-6 is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
IMB-6 has been found to have various biochemical and physiological effects, including:
1. Anti-inflammatory Effects: IMB-6 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
2. Antioxidant Effects: IMB-6 has been found to have antioxidant effects by reducing oxidative stress and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
3. Anti-tumor Effects: IMB-6 has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
IMB-6 has several advantages and limitations for lab experiments, including:
Advantages:
1. IMB-6 is relatively easy to synthesize and purify.
2. IMB-6 has a wide range of potential applications in various fields of scientific research.
3. IMB-6 has been shown to be effective in various in vitro and in vivo models.
Limitations:
1. The mechanism of action of IMB-6 is not fully understood, which makes it difficult to optimize its use in lab experiments.
2. There is limited information available on the pharmacokinetics and toxicity of IMB-6, which makes it challenging to determine the optimal dosage and administration route.
3. IMB-6 has not been extensively studied in clinical trials, which limits its potential application in human therapeutics.
Zukünftige Richtungen
There are several future directions for IMB-6 research, including:
1. Optimization of
Synthesemethoden
Further optimization of the synthesis method can improve the yield and purity of IMB-6, making it easier to use in lab experiments.
2. Pharmacokinetic and Toxicity Studies: More extensive studies on the pharmacokinetics and toxicity of IMB-6 can provide valuable information on its safety and efficacy in humans.
3. Clinical Trials: Clinical trials can determine the potential application of IMB-6 in human therapeutics, including cancer therapy and neurodegenerative diseases.
4. Structure-Activity Relationship Studies: Structure-activity relationship studies can provide insight into the key structural features of IMB-6 that are responsible for its biological activity, which can aid in the development of more potent analogs.
Conclusion:
In conclusion, IMB-6 is a chemical compound with significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on IMB-6 can provide valuable insights into its potential application in human therapeutics.
Wissenschaftliche Forschungsanwendungen
IMB-6 has shown promising results in various scientific research applications, including but not limited to:
1. Cancer Research: IMB-6 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Neurodegenerative Diseases: IMB-6 has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It works by reducing oxidative stress and inflammation in the brain, which are key factors in the progression of these diseases.
3. Antibacterial Activity: IMB-6 has been shown to have antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. It works by disrupting the bacterial cell membrane, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)20-18(23)15-9-4-5-10-16(15)19-21-17(22-24-19)14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFFULZMZHQXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

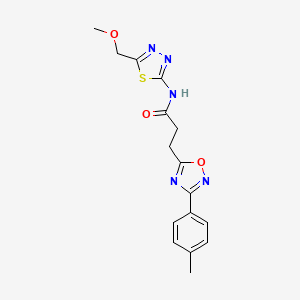


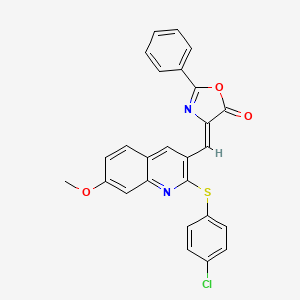
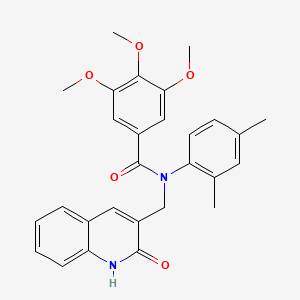
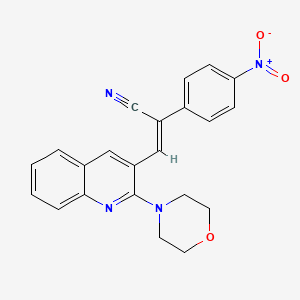
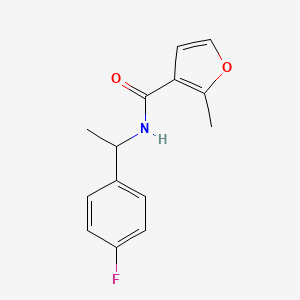
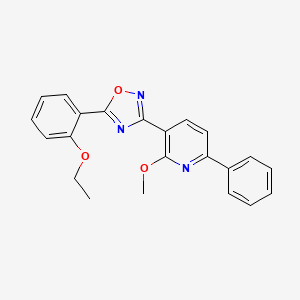
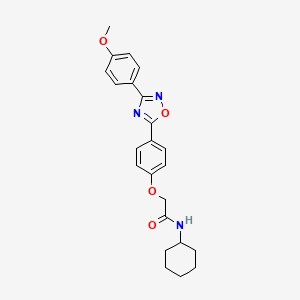

![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)


